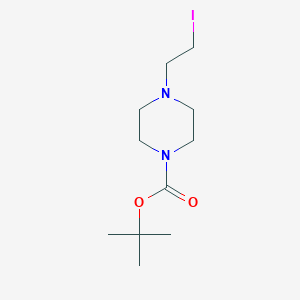

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 . It has a molecular weight of 340.20100 .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate include a molecular weight of 340.20100 and a molecular formula of C11H21IN2O2 . Other properties such as density, boiling point, melting point, and flash point were not specified .Applications De Recherche Scientifique

Organic Chemistry - Synthesis of Novel Organic Compounds

- Summary of Application : Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .

- Methods of Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Crystallography - X-ray Diffraction Studies

- Summary of Application : This compound has been used in X-ray diffraction studies to confirm the structure of synthesized derivatives .

- Methods of Application : The structures of both the ester derivative and the hydrazide derivative were confirmed by single crystal X-ray diffraction analysis . The molecule of the ester derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the hydrazide derivative is L-shaped with the molecule being twisted at the C10 atom .

- Results or Outcomes : The crystal structure of the ester derivative adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of the hydrazide derivative features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .

Biological Evaluation - Antibacterial and Antifungal Activities

- Summary of Application : Both the ester derivative and the hydrazide derivative of Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate have been studied for their antibacterial and antifungal activities .

- Methods of Application : Both derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : Both the compounds were found to be moderately active against several microorganisms .

Synthesis of Biologically Active Compounds

- Summary of Application : Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application : The synthesis of these compounds involves various organic reactions, including condensation, reduction, and cyclization . The exact procedures would depend on the specific compound being synthesized.

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

- Summary of Application : Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Methods of Application : The compound can be incorporated into larger molecules during the synthesis of potential drug candidates . The exact methods would depend on the specific drug being synthesized.

- Results or Outcomes : The incorporation of the piperazine ring has been found to enhance favorable interaction with macromolecules, potentially improving the efficacy of the drug .

Orientations Futures

While specific future directions for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Propriétés

IUPAC Name |

tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAOJKJODXASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)

![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)